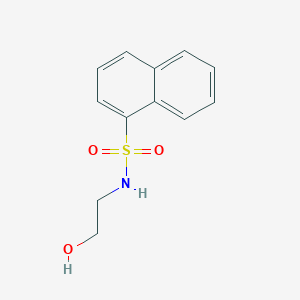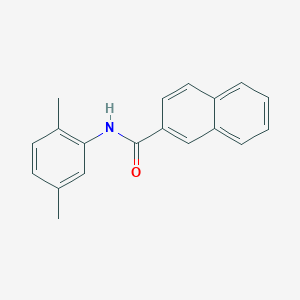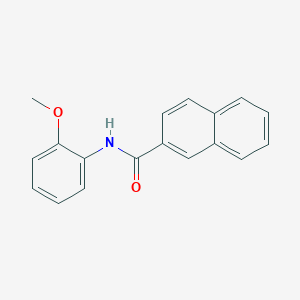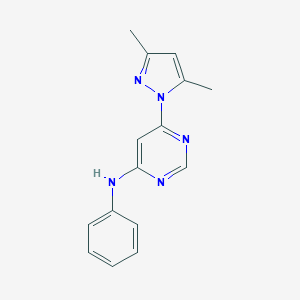
6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-PHENYLPYRIMIDIN-4-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-PHENYLPYRIMIDIN-4-AMINE is a heterocyclic compound that features a pyrazole ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-PHENYLPYRIMIDIN-4-AMINE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable pyrimidine derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-PHENYLPYRIMIDIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-PHENYLPYRIMIDIN-4-AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-PHENYLPYRIMIDIN-4-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of kinase activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-PHENYLPYRIMIDIN-4-AMINE
- 6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-PHENYLPYRIDAZIN-3-YLTHIOACETOHYDRAZIDE
- 6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-PHENYLPYRIDAZINE
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole and pyrimidine ring system makes it a versatile compound for various applications .
Properties
Molecular Formula |
C15H15N5 |
|---|---|
Molecular Weight |
265.31g/mol |
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C15H15N5/c1-11-8-12(2)20(19-11)15-9-14(16-10-17-15)18-13-6-4-3-5-7-13/h3-10H,1-2H3,(H,16,17,18) |
InChI Key |
CHFXXKSCBYPDPF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NC3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-morpholinylmethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B494951.png)
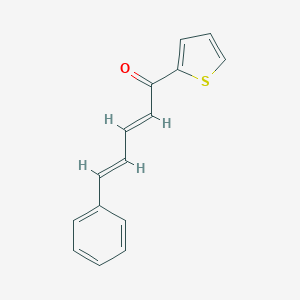
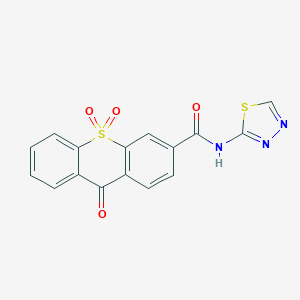
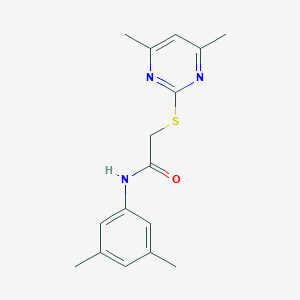
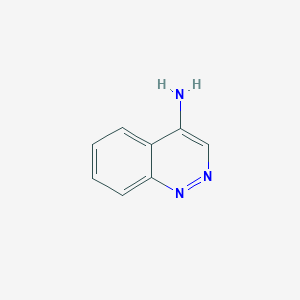

![N-{2-[(phenylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B494960.png)
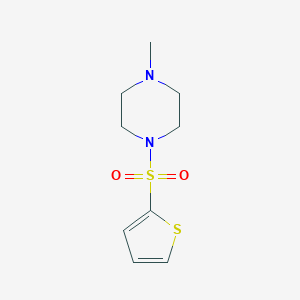
![4-Methylphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B494964.png)
![4-(Acetylamino)-1-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B494965.png)
![2-amino-4-(4-fluorophenyl)-5,6-dihydro-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B494966.png)
